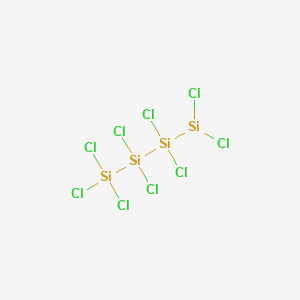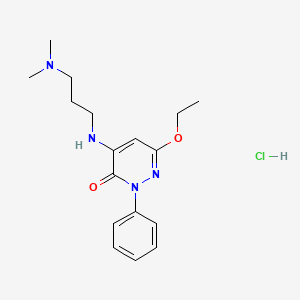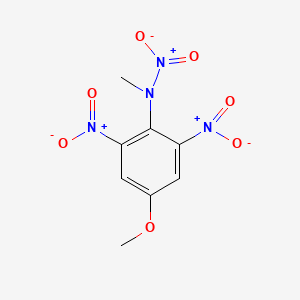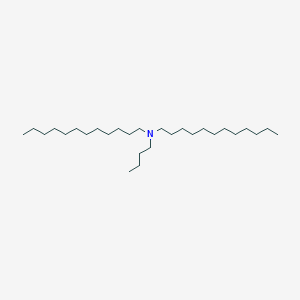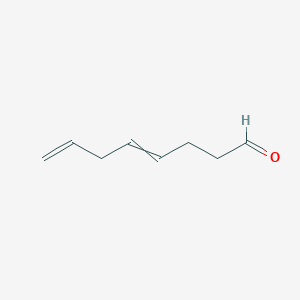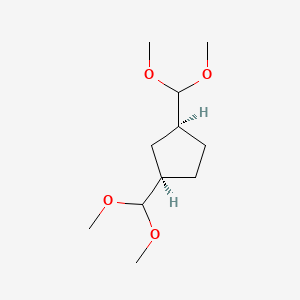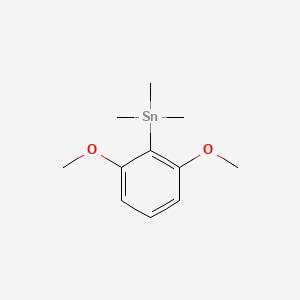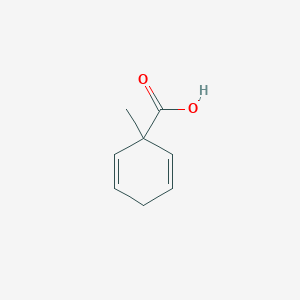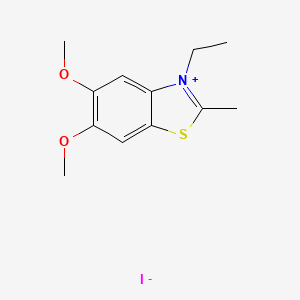
3-Octadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecenal is an organic compound classified as an unsaturated aldehyde. It is characterized by the presence of a double bond within its long carbon chain, specifically at the third carbon position. The chemical formula for this compound is C18H34O. This compound is known for its role in various biological and industrial applications, including its use as a pheromone in certain insect species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Octadecenal can be synthesized through several methods. One common approach involves the partial hydrogenation of linoleic acid, which is a polyunsaturated fatty acid. This process typically requires a catalyst such as palladium on carbon (Pd/C) under controlled hydrogenation conditions to achieve the desired level of saturation without fully hydrogenating the compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of oleic acid. This method involves the cleavage of the double bond in oleic acid using ozone, followed by reductive workup to yield the aldehyde. The reaction conditions include low temperatures and the presence of a reducing agent such as zinc or dimethyl sulfide to prevent over-oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, octadecenoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-octadecenol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in this compound can participate in addition reactions, such as hydroboration-oxidation to form 3-octadecen-1-ol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Major Products:
Oxidation: Octadecenoic acid.
Reduction: 3-Octadecenol.
Addition: 3-Octadecen-1-ol.
Applications De Recherche Scientifique
3-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways and its potential anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-Octadecenal involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses such as attraction or repulsion. In biological systems, it may interact with enzymes and receptors involved in lipid metabolism and inflammatory pathways, although detailed mechanisms are still under investigation .
Comparaison Avec Des Composés Similaires
Octadecanal: A saturated aldehyde with the chemical formula C18H36O, lacking the double bond present in 3-Octadecenal.
Hexadecanal: Another long-chain aldehyde with a shorter carbon chain (C16H32O), also used as a pheromone in some species.
Nonadecanal: A longer-chain aldehyde (C19H38O) with similar chemical properties but different biological functions.
Uniqueness: this compound is unique due to its unsaturation at the third carbon position, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions and to serve specific roles in biological systems, particularly as a pheromone .
Propriétés
Numéro CAS |
56554-99-5 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(E)-octadec-3-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h15-16,18H,2-14,17H2,1H3/b16-15+ |
Clé InChI |
SPEMIDIUIPMWBW-FOCLMDBBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/CC=O |
SMILES canonique |
CCCCCCCCCCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


